1-(2,5-Dichlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one is a complex organic compound that belongs to the class of thiophene derivatives. It features a thiophene ring substituted with chlorine atoms and a pyrrolidine moiety, which contributes to its unique chemical properties. This compound is identified by its IUPAC name and has a specific molecular structure that underpins its potential applications in various scientific fields.
The compound has a CAS number of 36157-40-1 and is classified under several categories, including:
These classifications indicate its structural characteristics and potential reactivity in organic synthesis and medicinal chemistry.
The synthesis of 1-(2,5-Dichlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves several steps:
This synthetic route allows for the introduction of the pyrrolidine group while maintaining the integrity of the thiophene ring.
The molecular formula for 1-(2,5-Dichlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one is C_{11}H_{12}Cl_2N_2OS. The structure consists of:
The molecular weight is approximately 238.09 g/mol, which reflects its complex structure. The SMILES representation for this compound is CC(=O)C1=C(Cl)SC(Cl)=C1N1CCCC1, which provides insight into its connectivity.
1-(2,5-Dichlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions:
Common reagents used in these reactions include sodium borohydride for reductions and amines for substitution reactions.
The mechanism of action for 1-(2,5-Dichlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with biological targets:
The physical properties of 1-(2,5-Dichlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically used to characterize this compound further.
1-(2,5-Dichlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one has potential applications in:
Research continues to explore its full range of biological activities and potential therapeutic applications, particularly in light of emerging infectious diseases that require novel treatment strategies.
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 81797-53-7
CAS No.:
CAS No.: 351858-67-8
CAS No.: 84359-15-9